- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
Cas no 83508-14-9 (1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-)
83508-14-9 structure
Product Name:1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-
CAS-Nr.:83508-14-9
MF:C16H21NO2
MW:259.3434445858
CID:706710
Update Time:2022-09-22
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-
- (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid benzyl ester
- Benzyl (2S,3aS,7aS)-perhydroindole-2-carboxylate
-
- Inchi: 1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14-,15-/m0/s1
- InChI-Schlüssel: ARGCRCXTJMQKNA-KKUMJFAQSA-N
- Lächelt: N1[C@]2([H])[C@@]([H])(CCCC2)C[C@H]1C(OCC1=CC=CC=C1)=O
Experimentelle Eigenschaften
- Dichte: 1.103±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Sehr leicht löslich (0,17 g/l) (25°C),
- PSA: 38.33000
- LogP: 2.97930
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Toluene ; 100 - 118 °C
Referenz
- Preparation of novel crystalline form of perindopril erbumine monohydrate, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships, Journal of Medicinal Chemistry, 1991, 34(2), 663-9
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Toluene ; rt → 110 °C; 14 h, 110 °C
Referenz
- Preparation of perindopril tert-butylamine salt, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Toluene ; 100 - 118 °C
Referenz
- Preparation of novel crystalline η (eta) form of perindopril erbumine, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; rt
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
Referenz
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof, United States, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine, European Patent Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Racemate separation of optically active bicyclic imino-α-carboxylic acids, Federal Republic of Germany, , ,
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Raw materials
- 4-methylbenzene-1-sulfonic acid
- (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid
- 1H-Indole-2-carboxylic acid, 2,3,4,5,6,7-hexahydro-, phenylmethyl ester, (2S)-
- Benzyl alcohol
- p-Toluenesulfonic acid monohydrate
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Preparation Products
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Verwandte Literatur
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
83508-14-9 (1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
CN Lieferant
Reagenz